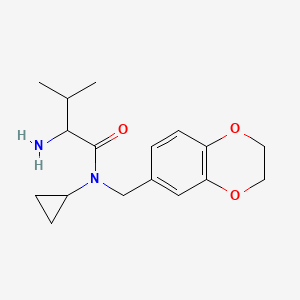![molecular formula C31H33ClN2O3RuS B14795938 Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide is a complex organometallic compound with a molecular formula of C31H33ClN2O3RuS and a molecular weight of 650.2 g/mol . This compound is known for its unique structure, which includes a ruthenium center coordinated with a chlororuthenium ion and a sulfonylazanide ligand. It is used in various scientific research applications due to its interesting chemical properties and potential catalytic activities.
準備方法
The synthesis of Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ligand, which involves the reaction of 4-methylbenzenesulfonyl chloride with 2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethylamine.
Complex Formation: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent to form the desired chlororuthenium complex.
化学反応の分析
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized ruthenium species.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced ruthenium complexes.
科学的研究の応用
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrogenation, oxidation, and C-C bond formation reactions.
Medicinal Chemistry: It is studied for its potential use in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Material Science:
作用機序
The mechanism of action of Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide involves the coordination of the ruthenium center with various substrates, leading to the activation of chemical bonds and facilitating catalytic reactions. The molecular targets and pathways involved in its mechanism of action include the activation of C-H and C-C bonds, as well as the formation of reactive intermediates that participate in various organic transformations .
類似化合物との比較
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide can be compared with other similar compounds, such as:
Tetrakis(dimethylsulfoxide)dichlororuthenium(II): This compound is also used as a catalyst in organic synthesis and has similar catalytic properties.
Ruthenium(III)nitrosylchloride: Another ruthenium-based compound with catalytic applications, particularly in oxidation reactions.
Heptakis(acetato)oxotriruthenium: This compound is used in various catalytic processes and has unique reactivity due to its multiple ruthenium centers.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for scientific research.
特性
分子式 |
C31H33ClN2O3RuS |
|---|---|
分子量 |
650.2 g/mol |
IUPAC名 |
chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
INKUCOHLIHBSDN-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)


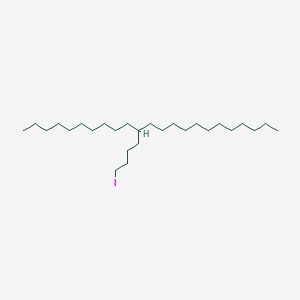
![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)
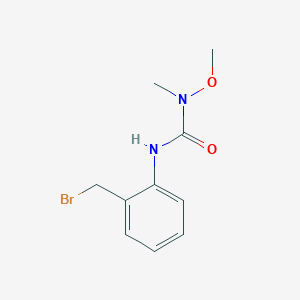
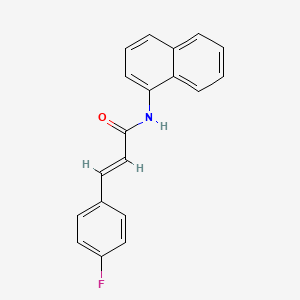
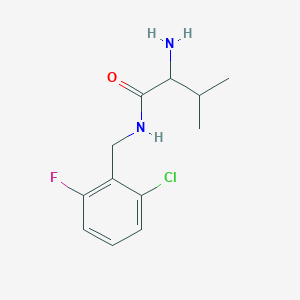
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
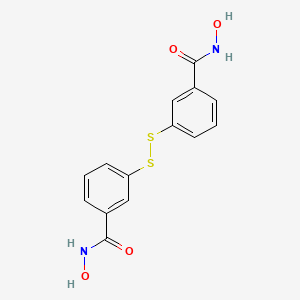
![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)
